molecular formula C17H15NO3S B14729887 (4-Methylquinolin-2-yl) 4-methylbenzenesulfonate CAS No. 5465-88-3

(4-Methylquinolin-2-yl) 4-methylbenzenesulfonate

Cat. No.: B14729887
CAS No.: 5465-88-3
M. Wt: 313.4 g/mol
InChI Key: QJRNRLDBBWDXGJ-UHFFFAOYSA-N
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Description

(4-Methylquinolin-2-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C17H15NO3S It is known for its unique structure, which combines a quinoline ring with a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinolin-2-yl) 4-methylbenzenesulfonate typically involves the reaction of 4-methylquinoline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Methylquinolin-2-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

(4-Methylquinolin-2-yl) 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylquinolin-2-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes, improving its bioavailability .

Comparison with Similar Compounds

    Quinoline: A basic structure similar to (4-Methylquinolin-2-yl) 4-methylbenzenesulfonate but without the sulfonate group.

    4-Methylquinoline: Similar to the quinoline structure but with a methyl group at the 4-position.

    4-Methylbenzenesulfonate: Contains the sulfonate group but lacks the quinoline ring.

Uniqueness: this compound is unique due to its combined structure of a quinoline ring and a benzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

5465-88-3

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

(4-methylquinolin-2-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C17H15NO3S/c1-12-7-9-14(10-8-12)22(19,20)21-17-11-13(2)15-5-3-4-6-16(15)18-17/h3-11H,1-2H3

InChI Key

QJRNRLDBBWDXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=CC=CC=C3C(=C2)C

Origin of Product

United States

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